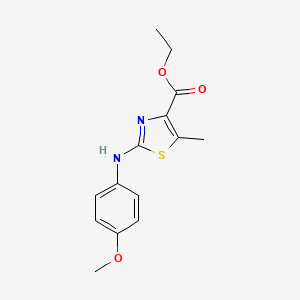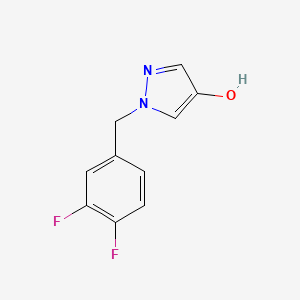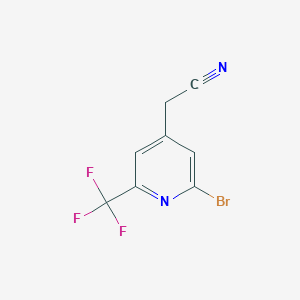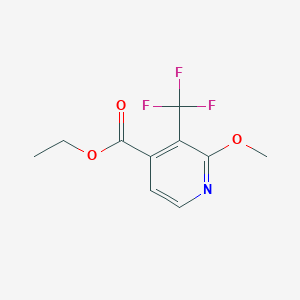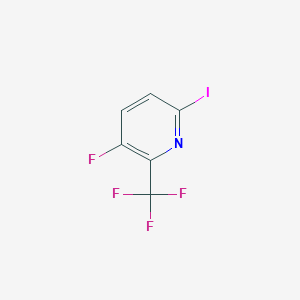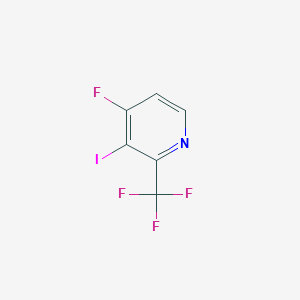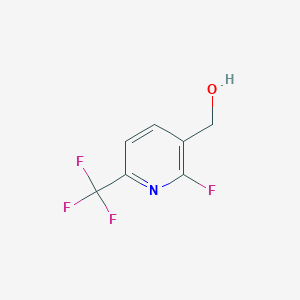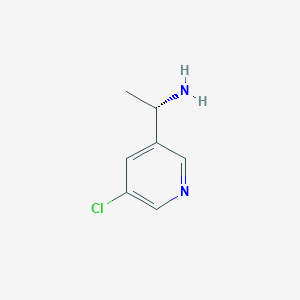
(S)-1-(5-Chloropyridin-3-yl)ethanamine
Descripción general
Descripción
(S)-1-(5-Chloropyridin-3-yl)ethanamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding and Nuclease Activity
- DNA Binding and Cytotoxicity Studies of Cu(II) Complexes : Cu(II) complexes with tridentate ligands, including derivatives of (S)-1-(5-Chloropyridin-3-yl)ethanamine, show good DNA binding propensity and demonstrate low toxicity for different cancer cell lines. The complexes show higher DNA cleavage activity in the presence of reducing agents, due to hydroxyl radicals (Kumar et al., 2012).
Corrosion Inhibition Properties
- Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Schiff base complexes, including those using derivatives of this compound, demonstrate corrosion inhibition properties on mild steel. This bridges nuclearity-driven coordination inorganic chemistry and materials/corrosion engineering (Das et al., 2017).
Biological Activities and Anticancer Properties
- Biological Activities of Copper(II) Complexes : Pendant arm-pyridyltetrazole copper(II) complexes, including those derived from this compound, exhibit significant DNA binding and cleavage activities. These complexes inhibit the growth of cancer cells, showing comparable cytotoxic activities to cisplatin (Mustafa et al., 2015).
Catalytic Applications
- Palladium(II) Complexes as Ethylene Dimerization Catalysts : (Imino)pyridine palladium(II) complexes, using derivatives of this compound, serve as selective catalysts for ethylene dimerization, demonstrating an intersection between organometallic chemistry and industrial applications (Nyamato et al., 2015).
Polymerization Catalysts
- Zinc Complexes in Ring Opening Polymerization : Zinc complexes, including those with this compound derivatives, show high catalytic activity in the ring opening polymerization of rac-lactide. This application demonstrates the utility of these complexes in advanced polymer synthesis (Nayab et al., 2012).
Other Applications
- Photo-induced Oxidation Studies : Research on photo-induced oxidation of Fe(II) complexes with derivatives of this compound reveals insights into the electron transfer processes and ligand behavior under UV/visible irradiation, which are relevant in photochemistry and material sciences (Draksharapu et al., 2012).
Propiedades
IUPAC Name |
(1S)-1-(5-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGKGOMAGDQVDC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


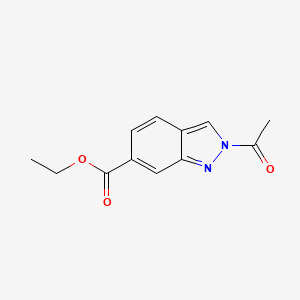
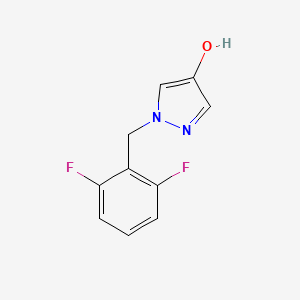
![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)
